molecular formula C9H9BrN2O B13048685 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine

Cat. No.: B13048685
M. Wt: 241.08 g/mol
InChI Key: CXUPBBMXSUGJKS-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core with bromo, methoxy, and methyl substituents at positions 3, 8, and 2, respectively. Its structural uniqueness lies in the electron-withdrawing bromine atom, electron-donating methoxy group, and steric methyl group, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-6-8(10)12-5-3-4-7(13-2)9(12)11-6/h3-5H,1-2H3

InChI Key

CXUPBBMXSUGJKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process begins with the formation of 2-methylimidazo[1,2-A]pyridine, which is then reacted with bromine in chloroform to substitute a hydrogen atom at the C-3 position, forming 3-bromo-2-methylimidazo[1,2-A]pyridine . The methoxy group can be introduced through further functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine involves its interaction with biological targets, such as enzymes and receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound can inhibit microbial growth by interfering with essential biological pathways in microorganisms .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism
  • 3-Bromo-6-Methoxyimidazo[1,2-a]Pyridine (CAS: 1044733-59-6): The methoxy group at position 6 (vs. However, this positional shift may weaken interactions with fungal CYP51 enzymes compared to the 8-methoxy derivative, as methoxy at position 8 aligns better with hydrophobic pockets in target proteins .
  • 8-Bromo-5-Methylimidazo[1,2-a]Pyridine Hydrochloride (CAS: 957120-36-4):
    The bromine at position 8 and methyl at position 5 alter electronic distribution, reducing electrophilicity at the imidazole ring. This compound exhibits lower antifungal activity than the target, highlighting the importance of bromine at position 3 for halogen bonding with fungal enzymes .
Functional Group Variations
  • 3-Nitroimidazo[1,2-a]Pyridine Derivatives: Nitro groups at position 3 enhance electrophilicity but reduce metabolic stability.
  • TOSMIC-Tethered Imidazo[1,2-a]Pyridines: Compounds like 12 (from ) with Tosylmethyl Isocyanide (TOSMIC) substituents exhibit potent antifungal activity (IC₅₀: 52.12% inhibition) due to enhanced membrane disruption and CYP51 binding.
Antifungal Efficacy
  • Target Compound : Predicted to inhibit Aspergillus fumigatus and Candida albicans via CYP51 binding, similar to compound 12 (IC₅₀: 52.12%) .
  • 6-Chloro-3-Nitroimidazo[1,2-a]Pyridine : Shows moderate activity (MIC: 0.05–100 μg mL⁻¹) against Mycobacterium tuberculosis but lower specificity for fungal targets due to nitro group reactivity .
  • Organoselenium-Imidazo[1,2-a]Pyridines: Exhibit synergistic antimicrobial effects but higher toxicity profiles compared to halogenated derivatives like the target compound .
Fluorescence and Antioxidant Properties
  • The 8-methoxy group in the target compound may enhance fluorescence via intramolecular charge transfer, akin to compound 15 (), which showed strong fluorescence (λₑₘ: 450 nm). In contrast, bromo-only analogues (e.g., 6-bromo derivatives) lack significant fluorescence due to heavy atom quenching .
  • Antioxidant activity is influenced by electron-donating groups: The target compound’s methoxy group may confer moderate radical scavenging, though less potent than hydroxyl-bearing analogues (e.g., compound 7 in ) .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight LogP Aqueous Solubility CYP51 Binding Affinity (kcal/mol)
3-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine ~265.03* 2.8 Low (<10 μM) -9.2 (predicted)
3-Bromo-6-methoxyimidazo[1,2-a]pyridine 227.06 2.5 Moderate (50 μM) -8.5
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride 270.53 1.9 High (>100 μM) -7.8
TOSMIC-Compound 12 398.4 3.2 Low (<10 μM) -10.1

*Estimated based on and .

  • Lipinski’s Rule Compliance : The target compound adheres to Lipinski’s parameters (MW < 500, LogP < 5), unlike larger TOSMIC derivatives (MW: 398.4), which may face bioavailability challenges .
  • Metabolic Stability : Bromine at position 3 reduces oxidative metabolism compared to nitro or selenium-containing analogues, enhancing in vivo half-life .

Biological Activity

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, potential anticancer effects, and pharmacokinetic characteristics.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Bromine atom at the 3-position
  • Methoxy group at the 8-position
  • Methyl group at the 2-position

This arrangement contributes to its unique biological properties and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several imidazo[1,2-A]pyridine derivatives against common pathogens. The results indicated that derivatives with electron-withdrawing groups, such as bromine and methoxy, exhibited enhanced activity compared to those with simple alkyl substitutions.

Compound NameMIC (µg/mL)Activity Against
This compound50E. coli
3-Bromo-2-methylimidazo[1,2-A]pyridine30S. aureus
8-Methoxy-2-methylimidazo[1,2-A]pyridine70P. aeruginosa

These findings suggest that structural modifications can significantly influence antibacterial potency.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms.

The proposed mechanism involves:

  • Inhibition of cell proliferation : The compound may interfere with cellular signaling pathways critical for cancer cell growth.
  • Induction of apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Key Findings

  • Aqueous Solubility : The compound displays improved aqueous solubility compared to other derivatives in its class.
  • Stability : It shows good stability in mouse microsomes with a half-life greater than 40 minutes.
  • Gastrointestinal Permeability : High permeability in PAMPA models suggests favorable absorption characteristics.

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